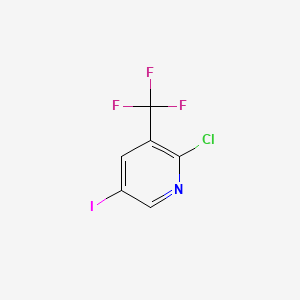

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine

Description

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine (CAS: 887707-25-7) is a halogenated pyridine derivative with the molecular formula C₆H₂ClF₃IN and a molecular weight of 307.44 g/mol . It is characterized by substituents at positions 2 (chloro), 5 (iodo), and 3 (trifluoromethyl) on the pyridine ring. Key properties include a melting point of 43°C, slight water solubility, and light sensitivity . This compound serves as a high-purity intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the iodine substituent .

Properties

IUPAC Name |

2-chloro-5-iodo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUASPTUGCBGXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467658 | |

| Record name | 2-chloro-5-iodo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887707-25-7 | |

| Record name | 2-chloro-5-iodo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the iodination of 2-Chloro-3-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.

Major Products Formed

Substitution Reactions: Products include azido, cyano, and organometallic derivatives.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine has been identified as a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and metabolic diseases.

- Anticancer Agents : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

- Diabetes Treatment : Patent applications indicate that similar compounds can act as GPR40 modulators, enhancing insulin secretion and providing potential therapeutic avenues for type 2 diabetes management .

Agrochemicals

The compound serves as a critical building block in the synthesis of herbicides and other agrochemicals. Its ability to undergo nucleophilic aromatic substitution reactions allows for the development of new agricultural products with improved efficacy and environmental profiles .

| Application Area | Example Products | Mechanism |

|---|---|---|

| Herbicides | 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acids | Nucleophilic aromatic substitution |

| Insecticides | Various pyridine derivatives | Targeting specific metabolic pathways in pests |

Materials Science

The trifluoromethyl group enhances the lipophilicity of the compound, making it suitable for applications in materials science, particularly in the development of functional materials with specific electronic properties.

Case Study 1: Anticancer Activity

A study conducted on trifluoromethyl-substituted pyridines demonstrated their potential anticancer properties through mechanisms involving apoptosis induction. The study highlighted the importance of the trifluoromethyl group in enhancing metabolic stability and receptor affinity .

Case Study 2: Diabetes Modulation

Research on GPR40 modulators has shown that compounds similar to this compound can significantly enhance insulin secretion in pancreatic beta cells. This suggests a promising pathway for developing new diabetes treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. The presence of halogens and trifluoromethyl groups can significantly influence:

- Metabolic Stability : Enhancements lead to longer-lasting therapeutic effects.

- Bioavailability : Improved absorption and distribution within biological systems.

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity |

| Chlorine/Iodine Substituents | Modulates receptor binding affinity |

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is primarily based on its ability to participate in various chemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with biological membranes and enzymes more effectively . The chlorine and iodine atoms provide sites for further functionalization, enabling the compound to act as a versatile intermediate in the synthesis of bioactive molecules .

Comparison with Similar Compounds

Positional Isomers

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine (CID 10990462)

- Molecular formula : C₆H₂ClF₃IN (identical to the target compound).

- Key difference : Iodo and trifluoromethyl groups are swapped (positions 3 and 5).

- Impact : Altered electronic and steric effects influence reactivity. For example, the iodine at position 3 may reduce accessibility for nucleophilic substitution compared to position 5 .

4-Chloro-5-iodo-2-(trifluoromethyl)pyridine (CAS 1027818-88-7)

Halogen-Substituted Analogues

2-Chloro-5-iodopyridine (CAS 69045-79-0)

- Molecular formula : C₅H₃ClIN.

- Key difference : Lacks the trifluoromethyl group.

- Properties : Higher melting point (99°C ) compared to the target compound (43°C ), attributed to reduced steric bulk and stronger intermolecular forces .

- Reactivity : The absence of the electron-withdrawing trifluoromethyl group may reduce stability in electrophilic substitutions .

- 2,3-Dichloro-5-(trifluoromethyl)pyridine Key difference: Chlorine replaces iodine at position 3. Applications: Used in the synthesis of 2-aminomethyl-3-chloro-5-trifluoromethyl pyridine, a precursor for agrochemicals. The iodine in the target compound offers superior leaving-group ability in Suzuki-Miyaura couplings .

Physicochemical Properties and Stability

Key observations :

Challenges :

Pharmaceutical and Agrochemical Uses

- Target Compound : Used in PET imaging ligands (e.g., ) and as intermediates for kinase inhibitors .

- 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine: Potential in radioimaging due to iodine’s isotopic versatility .

- Non-iodinated Analogs: Preferred in cost-sensitive applications (e.g., pesticides) due to lower iodine-related costs .

Market Trends

- Global Production : The trifluoromethylpyridine market is projected to grow at 6.5% CAGR (2020–2025), with iodinated derivatives occupying niche roles in high-value pharmaceuticals .

- Cost Factors : Iodine-containing compounds are ~30% more expensive than chloro/bromo analogs due to raw material costs .

Biological Activity

2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing available data from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring substituted with chlorine, iodine, and trifluoromethyl groups. The presence of these halogen substituents often influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 257.43 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 11500513 |

Pharmacological Potential

Research indicates that compounds containing pyridine rings often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activity of this compound has been explored in various studies.

Antimicrobial Activity

A study indicated that pyridine derivatives can inhibit the growth of certain bacteria and fungi. The introduction of halogen atoms like iodine and chlorine may enhance this activity by increasing lipophilicity, allowing better membrane penetration .

Anti-inflammatory Effects

Pyridine derivatives are also studied for their anti-inflammatory properties. Compounds similar to this compound have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines .

Case Studies

- Diabetes Treatment : A patent application suggests that compounds similar to this compound may act as GPR40 modulators, which are relevant in the treatment of type 2 diabetes by enhancing insulin secretion .

- Cancer Research : Preliminary studies have indicated that certain trifluoromethyl-substituted pyridines possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, while halogen substituents can significantly impact receptor binding affinity.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases lipophilicity |

| Iodine | Enhances antimicrobial activity |

| Trifluoromethyl | Improves metabolic stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.